N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a complex heterocyclic core. The structure comprises a fused bicyclohexene system with an azabridge (1-azatricyclo[6.3.1.0⁴,¹²]) and a sulfonamide group at position 4. This compound’s crystallographic analysis likely employs SHELX programs, which are widely utilized for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15-6-5-11-9-14(10-12-7-8-18(15)16(11)12)22(20,21)17-13-3-1-2-4-13/h9-10,13,17H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIYFCHQLKSXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the core tricyclic structure, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to N-cyclopentyl-11-oxo-1-azatricyclo[...]sulfonamide are distinguished by variations in substituents or core heteroatoms. These modifications significantly impact physicochemical and biological properties. Below is a detailed comparison:
Compounds with Varied N-Substituents
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[...]sulfonamide ():
- Substituent : A hydroxyethyl group linked to a dihydrobenzofuran moiety replaces the cyclopentyl group.
- Implications : The polar hydroxyethyl group may enhance aqueous solubility compared to the lipophilic cyclopentyl chain. The dihydrobenzofuran moiety could improve aromatic interactions with target proteins .
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-11-oxo-1-azatricyclo[...]sulfonamide ():
Core Heteroatom Modifications
- N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ():
- Core Structure : The tricyclic system incorporates a sulfur atom (7-thia) and an additional nitrogen (9,11-diaza).
- Implications : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may enhance lipophilicity and influence binding to hydrophobic pockets. The diaza configuration could introduce additional hydrogen-bonding sites .
Data Table: Structural and Molecular Comparison
Key Research Findings and Implications
- Substituent Effects : Lipophilic groups (e.g., cyclopentyl) may enhance blood-brain barrier penetration, whereas polar substituents (e.g., hydroxyethyl) could improve solubility for systemic applications .
- Core Heteroatoms : Sulfur incorporation (7-thia) increases molecular weight and may alter binding kinetics through enhanced van der Waals interactions .
Biological Activity
N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide (CAS No. 898435-87-5) is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and fungicidal applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898435-87-5 |
Synthesis
The synthesis of N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca compounds typically involves multi-step organic reactions that include cyclization and functional group modifications. The specific synthetic routes can vary based on desired derivatives and yield efficiency.
Antitumor Activity
Research indicates that compounds related to N-cyclopentyl-11-oxo have demonstrated significant antitumor properties:
- Mechanism of Action : The compound exhibits cytotoxic effects against various human cancer cell lines including HL-60 (leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
- Case Studies : In a study examining a series of sulfonamides, compounds similar to N-cyclopentyl demonstrated EC50 values ranging from 2.12 to 3.96 µg/mL against B. cinerea, indicating potential for dual fungicidal and antitumor activity .
Fungicidal Activity
N-cyclopentyl compounds have been evaluated for their fungicidal properties:
- Efficacy : The compound has shown promising results against plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values comparable to commercial fungicides .
- Application in Agriculture : These findings suggest potential applications in agricultural settings for disease management.
Comparative Studies
A comparative analysis of various sulfonamide derivatives showed that those with structural similarities to N-cyclopentyl exhibited enhanced biological activity:
| Compound | EC50 (µg/mL) | Activity Type |
|---|---|---|
| N-cyclopentyl derivative | 2.38 | Fungicidal |
| Commercial fungicide | 2.45 | Fungicidal |
Structure-Activity Relationship (SAR)
The biological activity of N-cyclopentyl compounds is influenced by their structural characteristics:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-cyclopentyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide?
- Synthesis typically involves multi-step organic reactions, including sulfonamide coupling and cyclization under controlled conditions. Key steps include:
- Cyclopentyl group introduction : Use of nucleophilic substitution or coupling agents like EDCI/HOBt for amide bond formation.
- Tricyclic core construction : Intramolecular Diels-Alder or [2+2] cycloaddition reactions under photochemical conditions.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and crystallization in polar aprotic solvents .
Q. How can the stereochemistry of the tricyclic core be resolved experimentally?
- X-ray crystallography : Use SHELX programs for single-crystal structure determination, particularly SHELXL for refinement of non-hydrogen atoms. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
Q. What analytical techniques are critical for characterizing purity and stability?
- HPLC-DAD : Use C18 reverse-phase columns with acetonitrile/water gradients; monitor UV absorption at 210–230 nm for sulfonamide moieties.
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (degradation onset >200°C indicates suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Dose-response profiling : Conduct IC assays across multiple cell lines (e.g., HEK293, HepG2) to distinguish target-specific effects from off-target toxicity.
- Mechanistic studies : Use fluorescent probes (e.g., Bodipy FL-C5-ceramide ) to track subcellular localization and validate target engagement via fluorescence quenching or Förster resonance energy transfer (FRET) .
- Statistical modeling : Apply multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity discrepancies .
Q. What experimental designs are optimal for studying the compound’s interaction with membrane proteins?
- Surface plasmon resonance (SPR) : Immobilize recombinant proteins on L1 sensor chips; monitor binding kinetics in real-time with varying ligand concentrations (10 nM–100 µM).
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model lipid bilayer interactions, focusing on sulfonamide penetration and hydrogen bonding with phospholipid headgroups .
Q. How can process control be improved during scale-up synthesis?
- In-line PAT tools : Implement Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring of cyclization intermediates.
- Membrane separation : Optimize nanofiltration (e.g., 300–500 Da MWCO membranes) to remove low-molecular-weight byproducts without degrading the tricyclic core .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
